molecular formula C24H19N B1602648 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline CAS No. 435277-99-9

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline

Cat. No. B1602648
CAS RN: 435277-99-9
M. Wt: 321.4 g/mol
InChI Key: UCAPEQBJBMYCNV-UHFFFAOYSA-N
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Description

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline, also known as DMFIQ, is a heterocyclic compound belonging to the isoquinoline family. It is a colorless, crystalline solid that has been extensively studied for its potential applications in the field of medicinal chemistry. DMFIQ is an important building block in the synthesis of a variety of biologically active molecules, including drugs, pesticides, and other compounds used for research.

Scientific Research Applications

Homoleptic Cyclometalated Iridium Complexes

A study explores the phosphorescence of homoleptic cyclometalated iridium(III) complexes, including 1-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline, emphasizing their high quantum yields and potential for organic light-emitting diode (OLED) applications. These complexes exhibit remarkable red shifts and efficient phosphorescence, making them suitable for high-efficiency, pure-red emission in OLED devices (Tsuboyama et al., 2003).

Blue-Emitting Copolymers

Another research discusses the synthesis of blue-emitting copolymers of isoquinoline with fluorene, which includes the derivative 5,8-di(9,9-dimethylfluoren-2-yl)isoquinoline. These copolymers display good solubility in organic solvents and are promising for applications due to their emission properties and solid-state packing influenced by non-planar conformation (Scaria et al., 2011).

Fluorophores for Oligodeoxyribonucleotides

A study designs and synthesizes novel fluorophores, such as 6-(6-amino-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, highlighting their effective fluorescence in various solvents and their potential in enhancing hybridization affinity of labeled oligodeoxyribonucleotides. These findings suggest applications in biochemistry and molecular biology (Singh & Singh, 2007).

Cathode Interlayer for Solar Cells

Research introduces a novel copolymer incorporating fluorene and perylene diimide with pendent amino groups for use as a cathode interlayer in inverted polymer solar cells (I-PSCs). This material demonstrates good solubility and film morphology, contributing to improved power conversion efficiency and stability of the I-PSCs, indicating its potential in solar energy applications (Zhao et al., 2015).

Photochromic Tetrahydroindolizine

A study presents a new photochromic tetrahydroindolizine compound with a unique structural characteristic that may explain its photochromic behavior. This compound contains a fluoren-2-yl unit and could have potential applications in materials science where photo-responsive properties are desired (Feng et al., 2004).

properties

IUPAC Name

1-(9,9-dimethylfluoren-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-24(2)21-10-6-5-9-19(21)20-12-11-17(15-22(20)24)23-18-8-4-3-7-16(18)13-14-25-23/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAPEQBJBMYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591336
Record name 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline

CAS RN

435277-99-9
Record name 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml-three-necked flask, 2.91 g (12.2 mmole) of 9,9-dimethylfluorene-2-boronic acid, 2.00 g (12.2 mmole) of 1-chloroisoquinoline, 10 ml of toluene, 5 ml of ethanol and 10 ml of 2M-sodium carbonate aqueous solution were placed and stirred at room temperature under nitrogen stream, and 0.44 g (0.38 mmole) of tetrakis(triphenylphosphine)palladium (0) was added thereto. Thereafter, reflux under stirring was performed for 5 hours under nitrogen stream. After completion of the reaction, the reaction product was cooled and extracted by addition of cold water and toluene. The organic layer was washed with saline water and dried on magnesium sulfate, followed by removal of the solvent under a reduced pressure to provide dry solid. The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=50/1) to obtain 2.13 g (yield=54.2%) of 1-(9,9-dimethylfluorene-2-yl)isoquinoline.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.44 g
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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